molecular formula C4H4ClNO2S B12821923 1-Cyanocyclopropane-1-sulfonyl chloride

1-Cyanocyclopropane-1-sulfonyl chloride

Cat. No.: B12821923
M. Wt: 165.60 g/mol
InChI Key: NLZPGLGKJDSUML-UHFFFAOYSA-N
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Description

1-Cyanocyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C4H4ClNO2S. It is a versatile chemical used in various fields of scientific research and industrial applications. This compound is known for its reactivity and ability to undergo a wide range of chemical transformations, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanocyclopropane with chlorosulfonic acid. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Another method involves the use of disulfides and thiols in the presence of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow protocols. These methods provide better control over reaction parameters and improve safety by circumventing thermal runaway. The use of continuous flow reactors allows for high space-time yields and efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-cyanocyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile, forming a new chemical bond. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable products .

Comparison with Similar Compounds

Uniqueness: 1-Cyanocyclopropane-1-sulfonyl chloride is unique due to its cyano group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it a valuable compound for specific synthetic applications where the cyano group plays a crucial role in the desired chemical transformations .

Properties

IUPAC Name

1-cyanocyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO2S/c5-9(7,8)4(3-6)1-2-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZPGLGKJDSUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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